

# Spectroscopic Profile of 4-Iodo-3-methylphenol: A Technical Guide

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## Compound of Interest

Compound Name: **4-Iodo-3-methylphenol**

Cat. No.: **B148288**

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Iodo-3-methylphenol**, a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Detailed experimental protocols for acquiring this data for a solid phenolic compound are also provided, ensuring reproducibility and accuracy in your own research endeavors.

## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **4-Iodo-3-methylphenol**. Due to the limited availability of experimentally derived spectra in public databases, the NMR data presented here is based on computational predictions, providing a reliable estimation for spectral analysis.

### Table 1: Predicted $^1\text{H}$ NMR Data (500 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.5	d	1H	Ar-H
~7.0	d	1H	Ar-H
~6.8	s	1H	Ar-H
~5.0	s	1H	OH
~2.4	s	3H	CH <sub>3</sub>

Note: Predicted chemical shifts can vary slightly depending on the prediction algorithm and experimental conditions.

## Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~155	C-OH
~140	C-I
~138	Ar-C
~130	Ar-CH
~120	Ar-CH
~115	Ar-CH
~90	C-CH <sub>3</sub>
~20	CH <sub>3</sub>

Note: These are estimated chemical shifts. Actual values may differ.

## Table 3: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3550-3200	Strong, Broad	O-H Stretch (Phenolic)
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch (CH <sub>3</sub> )
1600-1450	Medium-Strong	Aromatic C=C Bending
1300-1000	Strong	C-O Stretch (Phenolic)
~800-600	Medium-Strong	C-I Stretch

**Table 4: Mass Spectrometry Data (Electron Ionization - EI)**

m/z	Relative Intensity (%)	Assignment
234	High	[M] <sup>+</sup> (Molecular Ion)
219	Moderate	[M-CH <sub>3</sub> ] <sup>+</sup>
107	High	[M-I] <sup>+</sup>
79	Moderate	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Note: Fragmentation patterns are predicted based on common pathways for iodinated and phenolic compounds.

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid sample of **4-Iodo-3-methylphenol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State)

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of solid **4-Iodo-3-methylphenol**.

Methodology:

- Sample Preparation:
  - Finely powder a small amount (10-20 mg) of **4-Iodo-3-methylphenol** using an agate mortar and pestle.
  - Carefully pack the powdered sample into a solid-state NMR rotor (e.g., 4 mm zirconia rotor). Ensure the sample is packed tightly and evenly to the specified height for the probe.
- Instrument Setup:
  - Insert the rotor into the solid-state NMR probe.
  - Tune and match the probe for the desired nuclei ( $^1\text{H}$  and  $^{13}\text{C}$ ).
  - Set the magic angle to  $54.74^\circ$  precisely.
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire a one-dimensional  $^1\text{H}$  spectrum using a simple pulse-acquire sequence. Due to the presence of strong homonuclear dipolar couplings in solids, high-power decoupling or fast magic-angle spinning (MAS) is crucial for obtaining high-resolution spectra.
  - $^{13}\text{C}$  NMR: Employ a cross-polarization magic-angle spinning (CP/MAS) experiment to enhance the sensitivity of the  $^{13}\text{C}$  signal.<sup>[1]</sup> This technique transfers magnetization from the abundant protons to the less abundant carbon-13 nuclei. High-power proton decoupling is applied during acquisition to remove  $^1\text{H}$ - $^{13}\text{C}$  dipolar couplings.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase correct the resulting spectra.

- Reference the chemical shifts using an external standard (e.g., adamantane for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain the infrared absorption spectrum of solid **4-Iodo-3-methylphenol**.

Methodology:

- Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[2]

- Place a small amount of the powdered **4-Iodo-3-methylphenol** onto the center of the ATR crystal.[2]

- Instrument Setup:

- Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

- Data Acquisition:

- Lower the press arm to apply firm and even pressure on the solid sample, ensuring good contact with the ATR crystal.[2]

- Acquire the sample spectrum over the desired range (typically 4000-400  $\text{cm}^{-1}$ ). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

- Data Processing:

- The instrument software will automatically perform a background subtraction.
  - The resulting spectrum should be displayed in terms of transmittance or absorbance.

## Mass Spectrometry (MS) (Electron Ionization - EI)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

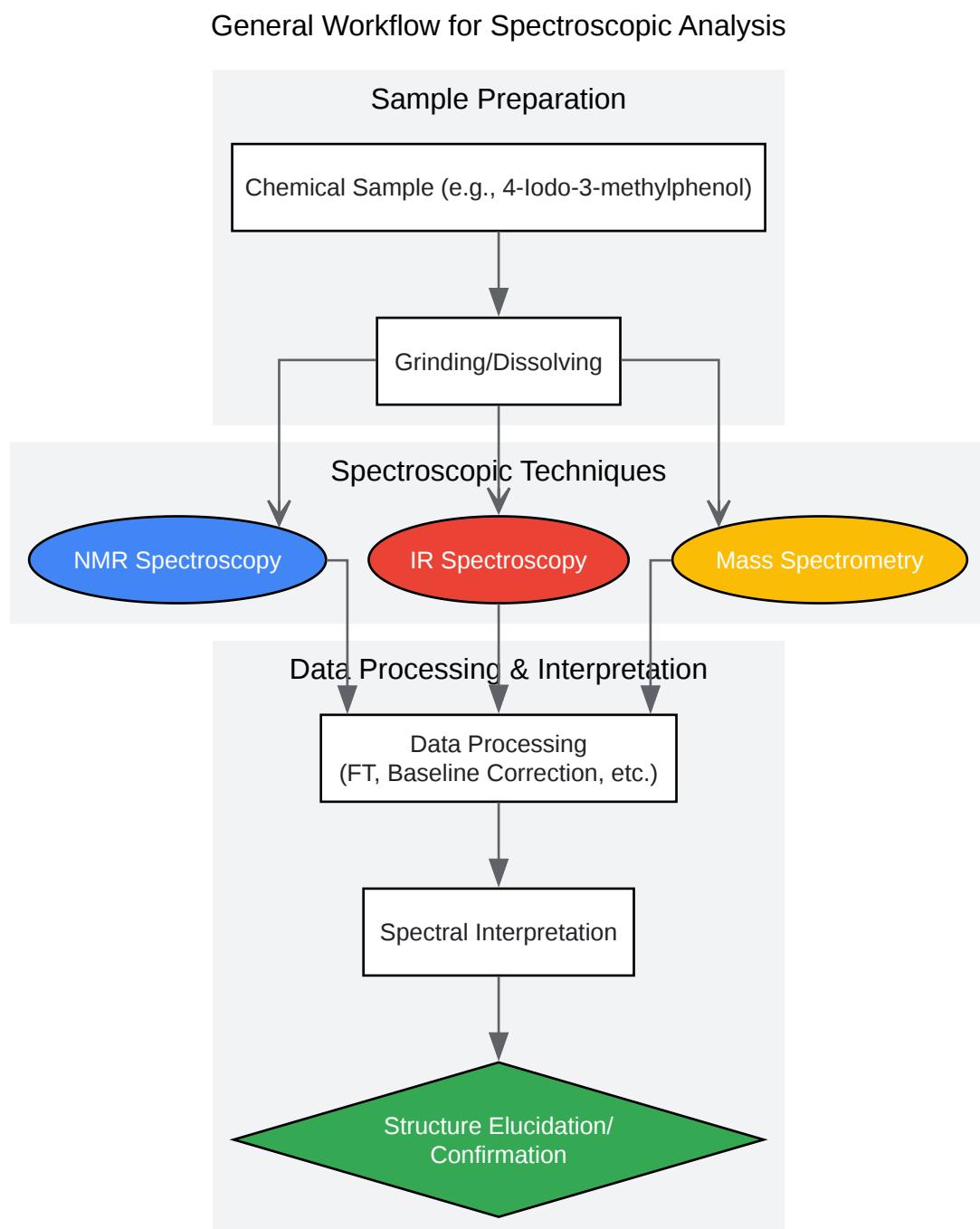
Methodology:

- Sample Introduction:
  - For a solid sample, a direct insertion probe is typically used.[3]
  - Load a small amount of the crystalline or powdered **4-Iodo-3-methylphenol** into a capillary tube and place it on the tip of the probe.
- Instrument Setup:
  - Insert the probe into the ion source of the mass spectrometer.[4]
  - The ion source is maintained under a high vacuum.[5]
  - Set the electron energy to 70 eV, a standard for generating reproducible fragmentation patterns.[4]
- Data Acquisition:
  - Gently heat the probe to volatilize the sample into the gas phase within the ion source.[6]
  - The gaseous molecules are then bombarded by the electron beam, causing ionization and fragmentation.[5]
  - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
  - Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and expected fragments.
- Data Processing:
  - The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

- Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

## Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from initial sample handling to final data interpretation.



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Caption: Workflow of Spectroscopic Analysis.

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- To cite this document: BenchChem. [Spectroscopic Profile of 4-iodo-3-methylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148288#spectroscopic-data-nmr-ir-ms-of-4-iodo-3-methylphenol>]

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